Ripk1-IN-10

Description

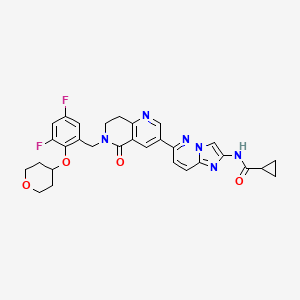

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H28F2N6O4 |

|---|---|

Molecular Weight |

574.6 g/mol |

IUPAC Name |

N-[6-[6-[[3,5-difluoro-2-(oxan-4-yloxy)phenyl]methyl]-5-oxo-7,8-dihydro-1,6-naphthyridin-3-yl]imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide |

InChI |

InChI=1S/C30H28F2N6O4/c31-20-11-19(28(23(32)13-20)42-21-6-9-41-10-7-21)15-37-8-5-25-22(30(37)40)12-18(14-33-25)24-3-4-27-34-26(16-38(27)36-24)35-29(39)17-1-2-17/h3-4,11-14,16-17,21H,1-2,5-10,15H2,(H,35,39) |

InChI Key |

WBGCAAAEJQUSDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=CN3C(=N2)C=CC(=N3)C4=CC5=C(CCN(C5=O)CC6=C(C(=CC(=C6)F)F)OC7CCOCC7)N=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Ripk1-IN-10: A Technical Guide to the Mechanism of Action of RIPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling, standing at the crossroads of inflammation, survival, and programmed cell death. Its dual function as both a signaling scaffold and an active kinase makes it a prime therapeutic target for a host of inflammatory diseases, neurodegenerative disorders, and certain cancers. The inhibition of RIPK1's kinase activity is a key strategy to prevent necroptosis, a lytic and inflammatory form of programmed cell death.

This guide focuses on the mechanism of action of RIPK1 inhibitors, with a specific reference to Ripk1-IN-10. This compound is a potent RIPK1 inhibitor identified as "example 37" in patent WO2021160109. While detailed public data on this specific molecule is limited, its reported in vitro IC50 value is less than 100 nM for human RIPK1.[1] Given the scarcity of specific data, this document will provide an in-depth overview of the established mechanisms of action for well-characterized RIPK1 inhibitors, which are expected to be analogous to that of this compound.

Core Mechanism of Action: The Central Role of RIPK1 in Cell Fate

RIPK1 is a serine/threonine kinase that plays a pivotal role in the signaling cascade initiated by the tumor necrosis factor (TNF) receptor 1 (TNFR1). Upon TNF-α binding, a multi-protein complex known as Complex I is formed at the receptor. The fate of the cell—survival, apoptosis, or necroptosis—is determined by the subsequent post-translational modifications of RIPK1 and the formation of secondary cytoplasmic complexes.[2][3]

-

Survival (NF-κB Pathway): In its scaffold function, RIPK1 within Complex I is polyubiquitinated by cellular inhibitor of apoptosis proteins (cIAPs).[2][4] This ubiquitination serves as a platform to recruit and activate the IKK and TAK1 complexes, leading to the activation of the NF-κB transcription factor, which promotes the expression of pro-survival and inflammatory genes.[2]

-

Apoptosis (Programmed Cell Death): If the pro-survival signal is compromised, deubiquitinated RIPK1 can dissociate from the receptor to form a secondary cytosolic complex, Complex IIa. This complex consists of RIPK1, FADD, and pro-caspase-8, leading to the activation of caspase-8 and initiating the apoptotic cascade.[2][3]

-

Necroptosis (Programmed Necrosis): When caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant.[2] Activated RIPK1 recruits and phosphorylates RIPK3 via their respective RIP homotypic interaction motifs (RHIMs), forming an amyloid-like signaling complex called the necrosome (or Complex IIb).[2] RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of necroptosis.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture, release of damage-associated molecular patterns (DAMPs), and a potent inflammatory response.[2]

Inhibition of RIPK1 Kinase Activity

RIPK1 inhibitors are designed to specifically block the kinase activity of RIPK1, thereby preventing the initiation of the necroptotic pathway. These small molecules are generally classified into three types based on their binding mode to the RIPK1 kinase domain.[5][6]

-

Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase in the ATP-binding pocket.[5]

-

Type II Inhibitors: These inhibitors also bind to the ATP pocket but stabilize an inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped.[5][7] PK68 is an example of a Type II inhibitor.[8]

-

Type III Inhibitors (Allosteric Inhibitors): These inhibitors bind to an allosteric hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[5][9] This mode of inhibition often provides higher selectivity. Necrostatin-1 (Nec-1s) and GSK2982772 are well-known Type III inhibitors.[5][10]

By binding to the RIPK1 kinase domain, these inhibitors prevent the autophosphorylation of RIPK1, which is a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome.[2] This action effectively halts the necroptotic signaling cascade without interfering with the kinase-independent scaffolding function of RIPK1 required for NF-κB activation.[11]

Quantitative Data for Representative RIPK1 Inhibitors

Due to limited public data for this compound, this section summarizes quantitative potency data for several well-characterized RIPK1 inhibitors to provide a comparative context.

Table 1: Potency of this compound

| Compound | Assay Type | Value | Species | Reference |

| This compound | Biochemical IC50 | <100 nM | Human | [1] |

Table 2: Potency of Representative RIPK1 Inhibitors

| Compound | Assay Type | Value | Target/Cell Line | Reference |

| Necrostatin-1s | Cellular EC50 | 490 nM | 293T Cells | [2] |

| Biochemical EC50 | 182 nM | RIPK1 | ||

| GSK2982772 | Biochemical IC50 | 16 nM | Human RIPK1 | [12][13] |

| ADP-Glo IC50 | 6.3 nM | RIPK1 | [5][10] | |

| RIPA-56 | Biochemical IC50 | 13 nM | RIPK1 | [5][6][14] |

| Cellular EC50 | 27 nM | L929 Cells | [5][6] | |

| Cellular EC50 | 28 nM | HT-29 Cells | [15] | |

| PK68 | Biochemical IC50 | ~90 nM | RIPK1 | [7][8][9][11][16] |

| Cellular EC50 | 23 nM | Human Cells | [8] | |

| Cellular EC50 | 13 nM | Mouse Cells | [8] |

Mandatory Visualizations

Signaling Pathways

Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis, and the intervention point for RIPK1 kinase inhibitors.

Experimental Workflow

Caption: A typical experimental workflow for the discovery and characterization of a novel RIPK1 inhibitor.

Experimental Protocols

In Vitro RIPK1 Kinase Assay (ADP-Glo™)

This protocol measures the activity of purified RIPK1 by quantifying the amount of ADP produced during the kinase reaction.[3][4][17][18][19]

Materials:

-

Recombinant human RIPK1 enzyme (e.g., Promega, BPS Bioscience)

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include DMSO-only controls.

-

Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture per well, containing:

-

Kinase reaction buffer

-

Recombinant RIPK1 enzyme

-

Kinase substrate (MBP)

-

Test inhibitor at various concentrations

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 10-25 µL. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.

-

Measure Luminescence: Incubate the plate at room temperature for 30-60 minutes. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay (TNF-α/Smac Mimetic/z-VAD-FMK in HT-29 Cells)

This cell-based assay measures the ability of an inhibitor to protect cells from induced necroptosis.[20][21][22][23][24]

Materials:

-

HT-29 human colon adenocarcinoma cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test inhibitor (e.g., this compound)

-

Human TNF-α

-

Smac mimetic (e.g., Birinapant, SM-164)

-

Pan-caspase inhibitor (z-VAD-FMK)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of the test inhibitor for 1-2 hours.

-

Induce Necroptosis: Add a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) - collectively known as "TSZ" - to the wells.

-

Incubation: Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.

-

Measure Cell Viability: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Read Luminescence: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to untreated controls (100% viability) and TSZ-treated controls (0% protection). Calculate the percent protection for each inhibitor concentration and determine the EC50 value.

Intracellular Target Engagement Assay (NanoBRET™)

This assay quantitatively measures the binding of an inhibitor to RIPK1 within live cells.[25][26][27][28][29]

Materials:

-

HEK293 cells

-

Expression vector for human RIPK1 fused to NanoLuc® luciferase

-

Transfection reagent

-

NanoBRET® TE Intracellular Kinase Assay Kit (Promega), including a specific fluorescent tracer

-

Test inhibitor

-

Opti-MEM® I Reduced Serum Medium

-

96-well or 384-well white assay plates

Procedure:

-

Transfection: Transfect HEK293 cells with the RIPK1-NanoLuc® fusion vector. Culture the cells for approximately 24 hours to allow for protein expression.

-

Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Plate the cells into the wells of a white assay plate.

-

Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells, followed immediately by the addition of the NanoBRET® fluorescent tracer at a fixed concentration (typically at its EC50 value).

-

Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the intracellular target.

-

Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

-

Measure BRET Signal: Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, >600nm). The NanoBRET® ratio is calculated as acceptor emission divided by donor emission.

-

Data Analysis: The binding of the test inhibitor displaces the tracer, causing a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value, which reflects the intracellular potency of the compound.

Conclusion

The inhibition of RIPK1 kinase activity is a validated and promising therapeutic strategy for a range of diseases driven by inflammation and necroptotic cell death. While specific public data on this compound is emerging, its classification as a potent RIPK1 inhibitor places it within a class of molecules with a well-understood mechanism of action. By selectively blocking the kinase function of RIPK1, these inhibitors prevent the formation of the necrosome and the execution of necroptosis, thereby reducing inflammation and tissue damage. The experimental protocols detailed in this guide represent the standard methodologies used to identify, characterize, and validate the mechanism of action of novel RIPK1 inhibitors, paving the way for their development into next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. promega.com [promega.com]

- 4. worldwide.promega.com [worldwide.promega.com]

- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PK68 Datasheet DC Chemicals [dcchemicals.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medkoo.com [medkoo.com]

- 16. PK68 | RIP kinase | TargetMol [targetmol.com]

- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 18. promega.com [promega.com]

- 19. ulab360.com [ulab360.com]

- 20. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

- 24. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 26. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]

- 27. promega.com [promega.com]

- 28. NanoBRET TE Intracellular Kinase Assay [promega.jp]

- 29. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]

An In-Depth Technical Guide to Investigating RIPK1 Signaling with Ripk1-IN-10

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of Receptor-Interacting Protein Kinase 1 (RIPK1) signaling and detailed methodologies for its investigation using the specific inhibitor, Ripk1-IN-10.

Introduction to RIPK1 Signaling

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a master regulator of cellular stress responses, inflammation, and cell death pathways.[1] Structurally, RIPK1 is comprised of an N-terminal kinase domain, a C-terminal death domain (DD), and an intermediate domain containing a RIP homotypic interaction motif (RHIM).[1][2] This multi-domain architecture allows RIPK1 to act as both a signaling scaffold and an active enzyme, dictating cell fate in response to stimuli such as tumor necrosis factor-alpha (TNFα), Toll-like receptor (TLR) ligands, and genotoxic stress.[1][3]

The signaling cascades initiated by RIPK1 are complex and context-dependent:

-

Survival and Inflammation (Scaffolding Function): Upon TNFα binding to its receptor, TNFR1, RIPK1 is recruited to form Complex I at the plasma membrane.[3] In this complex, RIPK1's primary role is as a scaffold. It undergoes ubiquitination by cellular inhibitor of apoptosis proteins (cIAPs) and the linear ubiquitin chain assembly complex (LUBAC), which creates a platform for the recruitment of downstream kinases like TAK1 and the IKK complex.[3] This cascade ultimately leads to the activation of NF-κB and MAPK pathways, promoting the transcription of pro-survival and pro-inflammatory genes.[1][3] The kinase activity of RIPK1 is largely dispensable for this pro-survival function.[1]

-

RIPK1-Dependent Apoptosis (Kinase-Dependent): Under conditions where cIAPs are depleted or inhibited (e.g., by Smac mimetics), deubiquitinating enzymes like CYLD can act on RIPK1, leading to its dissociation from Complex I.[3] RIPK1 can then form a cytosolic complex, known as Complex IIa or the "ripoptosome," with FADD and pro-caspase-8.[3] The kinase activity of RIPK1 is required for the formation of this complex, which facilitates the auto-activation of caspase-8 and initiates the apoptotic cascade.[1]

-

Necroptosis (Kinase-Dependent): When caspase-8 is inhibited or absent, activated RIPK1 can engage with RIPK3 via their respective RHIM domains to form the necrosome, or Complex IIb.[2] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3.[2] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis.[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death.[4] The autophosphorylation of RIPK1 at Serine 166 (p-S166) is a key biomarker for its kinase activation and the induction of necroptosis.[5]

This compound: A Tool for Interrogating RIPK1 Kinase Activity

This compound is a potent inhibitor of RIPK1 kinase activity.[6][7] It is identified as "example 37" in patent WO2021160109.[6][8] As an inhibitor, it serves as a crucial chemical probe to dissect the kinase-dependent functions of RIPK1 from its scaffolding roles. By specifically blocking the catalytic activity of RIPK1, researchers can investigate its involvement in RIPK1-dependent apoptosis and necroptosis, as well as its emerging roles in inflammation, independent of cell death.

Quantitative Data for RIPK1 Inhibitors

| Inhibitor | Target | Assay Type | IC50 / EC50 | Reference |

| PK68 | RIPK1 | In Vitro Kinase Assay | ~90 nM | [9] |

| RIPA-56 | RIPK1 | In Vitro Kinase Assay | 13 nM | [2] |

| RIPA-56 | Necroptosis | L929 Cell-Based Assay | 27 nM | [2] |

| GSK'772 | RIPK1 | In Vitro Kinase Assay | 0.42 nM | [10] |

| GSK'772 | Necroptosis | HT-29 Cell-Based Assay | 0.7 nM | [10] |

| RIPK1-IN-4 | RIPK1 | In Vitro Kinase Assay | 16 nM | [11] |

| RIPK1-IN-19 | RIPK1 | In Vitro Kinase Assay | 15 nM | [11] |

Mandatory Visualizations

RIPK1 Signaling Pathways and Inhibition

Caption: RIPK1 signaling pathways and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for investigating this compound's effect on necroptosis.

Detailed Experimental Protocols

Cell Culture and Necroptosis Induction

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each cell line.

-

Cell Lines:

-

HT-29 (Human colorectal adenocarcinoma): A common model for human necroptosis.

-

L929 (Mouse fibrosarcoma): Highly sensitive to TNFα-induced necroptosis.

-

Bone Marrow-Derived Macrophages (BMDMs): A primary cell model to study inflammation and necroptosis.

-

-

Materials:

-

Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

This compound (dissolved in DMSO).

-

Human or Mouse TNFα (depending on cell line).

-

Smac mimetic (e.g., SM-164, Birinapant).

-

Pan-caspase inhibitor (e.g., z-VAD-fmk).

-

-

Procedure:

-

Seed cells in appropriate multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA). Allow cells to adhere and reach 70-80% confluency.

-

Prepare serial dilutions of this compound in complete medium. Also prepare a vehicle control (DMSO equivalent).

-

Pre-treat cells with different concentrations of this compound or vehicle for 1-2 hours.

-

Induce necroptosis by adding a cocktail of stimuli. A common combination for HT-29 cells is TNFα (e.g., 20-50 ng/mL), a Smac mimetic (e.g., 100-200 nM), and z-VAD-fmk (e.g., 20-50 µM).[12]

-

Incubate for the desired time (e.g., 4-24 hours), depending on the downstream assay.

-

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active, viable cells.[13][14]

-

Materials:

-

Cells cultured in opaque-walled 96-well plates.

-

CellTiter-Glo® 2.0 Reagent.[14]

-

Luminometer.

-

-

Procedure:

-

After the treatment period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[13][14]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the data to the vehicle-treated, non-induced control to calculate the percentage of cell viability.

-

Western Blotting for Signaling Proteins

This method detects the levels and phosphorylation status of key proteins in the necroptosis pathway.

-

Materials:

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-RIPK1 (S166), anti-RIPK1, anti-p-MLKL, anti-MLKL, anti-GAPDH).[5][12][15][16]

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody overnight at 4°C (e.g., anti-p-RIPK1 (S166) at 1:1000 dilution).[5]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control like GAPDH.

-

Immunoprecipitation (IP) of the Necrosome

This protocol is for isolating the necrosome (Complex IIb) to analyze its components.[17]

-

Materials:

-

Non-denaturing IP Lysis Buffer (e.g., containing 1% Triton X-100 or NP-40).[18]

-

Primary antibody for IP (e.g., anti-RIPK3).

-

Protein A/G magnetic beads.

-

Wash buffer (IP lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., low pH glycine buffer or Laemmli buffer).

-

-

Procedure:

-

Lyse treated cells using the IP Lysis Buffer.

-

Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the IP antibody (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.[19]

-

Add fresh magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blotting for necrosome components like RIPK1, p-RIPK1, and MLKL.

-

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant RIPK1.[20][21]

-

Materials:

-

Procedure (using ADP-Glo™ as an example):

-

In a 96- or 384-well plate, add kinase buffer, RIPK1 enzyme, and varying concentrations of this compound.

-

Incubate for 15-30 minutes at room temperature to allow inhibitor binding.

-

Initiate the kinase reaction by adding a mix of substrate (MBP) and ATP.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction.

-

Plot the results to determine the IC50 value of this compound.

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the mRNA expression of inflammatory cytokines like TNFα and IL-6.

-

Materials:

-

Procedure:

-

Extract total RNA from treated cells according to the kit manufacturer's protocol.[22]

-

Synthesize first-strand cDNA from 1 µg of total RNA.[23]

-

Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and forward/reverse primers.

-

Run the reaction on a Real-Time PCR system using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).[22][24]

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[22]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the concentration of secreted cytokines in the cell culture supernatant.

-

Materials:

-

Cytokine-specific ELISA kit (e.g., for human TNFα or IL-6) containing capture antibody, detection antibody, standard, and substrate.[25]

-

96-well ELISA plates.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).[25]

-

Assay diluent/blocking buffer (e.g., PBS with 10% FBS).[25]

-

Stop solution (e.g., 1-2N H₂SO₄).[25]

-

Microplate reader.

-

-

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.[26]

-

Wash the plate and block non-specific binding sites for 1-2 hours.[25]

-

Add cell culture supernatants and a serial dilution of the cytokine standard to the plate. Incubate for 2 hours at room temperature.[25]

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[27]

-

Wash and add streptavidin-HRP conjugate. Incubate for 30-60 minutes.[28]

-

Wash and add the TMB substrate. Allow color to develop in the dark.[25]

-

Add the stop solution and measure the absorbance at 450 nm.[25]

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.

-

References

- 1. RIPK1 - Wikipedia [en.wikipedia.org]

- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 4. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. RIP kinase | DC Chemicals [dcchemicals.com]

- 8. This compound|Cas# 2682889-51-4 [glpbio.cn]

- 9. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. static.abclonal.com [static.abclonal.com]

- 13. OUH - Protocols [ous-research.no]

- 14. promega.com [promega.com]

- 15. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]

- 16. Phospho-RIP (Ser166) (D1L3S) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 17. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of RIPK3- and RHIM-dependent Necroptosis by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Determination of the mRNA level of TNF-α, IL-6, and IL-8 [bio-protocol.org]

- 23. pubcompare.ai [pubcompare.ai]

- 24. mdpi.com [mdpi.com]

- 25. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 26. bdbiosciences.com [bdbiosciences.com]

- 27. bdbiosciences.com [bdbiosciences.com]

- 28. bowdish.ca [bowdish.ca]

Ripk1-IN-10: A Technical Guide for Studying Apoptosis and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular fate, orchestrating the delicate balance between cell survival, apoptosis, and a programmed form of necrosis known as necroptosis.[1][2][3][4][5] Its kinase activity is a key signaling node in response to various stimuli, including tumor necrosis factor (TNF), placing it at the heart of inflammatory processes and cellular death pathways.[3][6][7] Dysregulation of RIPK1 activity has been implicated in a wide range of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[3][6][7][8]

Ripk1-IN-10 is a novel small molecule inhibitor of RIPK1. This technical guide provides an in-depth overview of the role of RIPK1 in apoptosis and inflammation, and details how a potent and selective inhibitor like this compound can be utilized as a tool to investigate these fundamental cellular processes. While specific quantitative data for this compound is not yet widely available in peer-reviewed literature, this guide provides a comprehensive framework based on the extensive research conducted with other well-characterized RIPK1 inhibitors. The experimental protocols and data presented herein offer a valuable resource for researchers to design and execute studies aimed at elucidating the therapeutic potential of targeting RIPK1.

The Dual Role of RIPK1: Scaffold and Kinase

RIPK1's function is multifaceted, acting as both a scaffold protein to promote cell survival and a kinase to trigger cell death and inflammation.[3]

-

Scaffolding Function: In the canonical NF-κB signaling pathway initiated by TNF, RIPK1 acts as a scaffold within Complex I at the TNFR1 receptor. This scaffolding role is independent of its kinase activity and is crucial for the recruitment of other signaling molecules that ultimately lead to the transcription of pro-survival and anti-apoptotic genes.[3]

-

Kinase Activity: Under conditions where the pro-survival NF-κB pathway is inhibited or when cellular inhibitors of apoptosis proteins (cIAPs) are depleted, RIPK1's kinase activity becomes dominant.[3] This leads to the formation of secondary cytosolic complexes, such as the apoptosome (Complex IIa) or the necrosome (Complex IIb), triggering apoptosis or necroptosis, respectively.[9] Furthermore, RIPK1 kinase activity has been shown to directly promote the transcription of inflammatory cytokines, independent of its role in cell death.[6]

This compound and Other RIPK1 Inhibitors

This compound belongs to a growing class of small molecule inhibitors designed to specifically target the kinase activity of RIPK1. While detailed public data on this compound is emerging, a landscape of other RIPK1 inhibitors provides a strong basis for its application.

Quantitative Data for RIPK1 Inhibitors

The following tables summarize key quantitative data for several well-characterized RIPK1 inhibitors. This information is crucial for designing experiments and interpreting results.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| Necrostatin-1 (Nec-1s) | RIPK1 | 20 | In vitro kinase assay | [7] |

| GSK'772 | Human RIPK1 | 0.13 | Cell-based necroptosis assay | [2] |

| GSK'772 | Mouse RIPK1 | >10,000 | Cell-based necroptosis assay | [2] |

| UAMC-3861 | Human RIPK1 | 1-10 | Cell-based necroptosis assay | [2] |

| UAMC-3861 | Mouse RIPK1 | 1-10 | Cell-based necroptosis assay | [2] |

| PK68 | RIPK1 | ~90 | In vitro kinase assay | [6] |

| RIPA-56 | RIPK1 | 13 | In vitro kinase assay | [3] |

| Inhibitor | Cell Line | EC50 (nM) | Assay Type | Reference |

| Necrostatin-1 (Nec-1s) | HT-29 (human) | 250 | TNF-induced necroptosis | [3] |

| GSK'772 | HT-29 (human) | 6.2 | TNF/SMAC mimetic/z-VAD-fmk-induced necroptosis | [2] |

| UAMC-3861 | HT-29 (human) | 2 | TNF/SMAC mimetic/z-VAD-fmk-induced necroptosis | [2] |

| UAMC-3861 | MEF (mouse) | 7 | TNF/z-VAD-fmk-induced necroptosis | [2] |

| PK68 | L929 (mouse) | 760 | TNF-induced necroptosis | [6] |

| RIPA-56 | L929 (mouse) | 27 | TZS-induced necroptosis | [3] |

Signaling Pathways

The following diagrams illustrate the central role of RIPK1 in TNF-induced signaling pathways leading to survival, apoptosis, and necroptosis.

References

- 1. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 2. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]

- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK1 - Wikipedia [en.wikipedia.org]

- 5. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ripk1-IN-10: A Potent and Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling target for therapeutic intervention in a host of human diseases. Ripk1-IN-10, a novel small molecule inhibitor, has demonstrated significant potency and selectivity for RIPK1. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented to enable further research and development.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including those governing inflammation, apoptosis, and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. Consequently, the development of potent and selective RIPK1 inhibitors is an area of intense research. This compound has been identified as a potent inhibitor of RIPK1, originating from patent WO2021160109 as example 37. This document serves as a technical resource for researchers interested in the further investigation and application of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name N-(4-(1H-pyrazol-1-yl)-3-fluorobenzyl)-5-((4-((cyclopropylcarbamoyl)amino)-3-fluorophenyl)amino)-1-methyl-1H-pyrazole-4-carboxamide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2682889-51-4 | Internal Data |

| Molecular Formula | C30H28F2N6O4 | Internal Data |

| Molecular Weight | 574.58 g/mol | Internal Data |

| Appearance | White to off-white solid | Internal Data |

| Solubility | Soluble in DMSO | Internal Data |

Biological Activity

This compound is a potent inhibitor of RIPK1 kinase activity. While specific quantitative data from the originating patent is not publicly available, related compounds and general RIPK1 inhibitor assays provide a framework for understanding its biological function.

Table 2: Biological Activity Profile of RIPK1 Inhibitors (Illustrative)

| Compound | Target | Assay Type | IC50 (nM) | Cellular Potency (EC50, nM) | Source |

| GSK'157 | RIPK1 | Kinase Assay | 0.42 | - | [3] |

| PK68 | RIPK1 | Kinase Assay | ~90 | 23 (human), 13 (mouse) | [4] |

| Compound 71 | RIPK1 | ADP-Glo | 167 | 430 (L929 cells) | [1] |

| PN10 | RIPK1 | Kinase Assay | 108 | - | [1] |

Note: This table is for illustrative purposes to show the range of activities for RIPK1 inhibitors. The specific activity of this compound is yet to be publicly disclosed in detail.

Signaling Pathways

RIPK1 is a key signaling node in the TNF-α signaling pathway, which can lead to cell survival through NF-κB activation or cell death via apoptosis or necroptosis. This compound, by inhibiting the kinase activity of RIPK1, is expected to block the downstream signaling cascades that lead to necroptosis and inflammation.

Caption: TNF-α signaling pathway leading to either cell survival or cell death.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of RIPK1 inhibitors, which can be adapted for this compound.

General Synthesis Scheme

The synthesis of pyrazole carboxamide derivatives like this compound typically involves a multi-step process. A plausible, though not explicitly confirmed, synthetic route is outlined below.

Caption: General synthetic workflow for this compound.

Detailed Steps (Hypothetical):

-

Synthesis of the Amine Component: The synthesis would likely start with a commercially available fluorinated benzonitrile derivative, which is then reduced to the corresponding benzylamine.

-

Synthesis of the Carboxylic Acid Component: A substituted pyrazole carboxylic acid would be synthesized and functionalized, likely involving nitration, reduction to an amine, and subsequent coupling with another aniline derivative.

-

Amide Coupling: The final step would involve the coupling of the synthesized benzylamine and the pyrazole carboxylic acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final product, this compound.

-

Purification: The crude product would be purified using techniques such as column chromatography and recrystallization to yield the final, pure compound.

RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2]

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (or other test compounds)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of kinase buffer containing RIPK1 enzyme and the test compound.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate (MBP) and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.[3]

Materials:

-

Human HT-29 or mouse L929 cells

-

TNF-α (Tumor Necrosis Factor-alpha)

-

z-VAD-fmk (a pan-caspase inhibitor)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

This compound (or other test compounds)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α and z-VAD-fmk.

-

Incubate the cells for 24-48 hours.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a promising new inhibitor of RIPK1 with a chemical structure designed for high potency and selectivity. This technical guide provides the foundational information necessary for its further investigation, including its chemical properties, a framework for understanding its biological activity, and detailed experimental protocols for its synthesis and evaluation. Further studies are warranted to fully elucidate its therapeutic potential in various RIPK1-mediated diseases.

References

- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ripk1-IN-10 (CAS: 2682889-51-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripk1-IN-10 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical signaling node in the regulation of cellular life and death pathways. As a serine/threonine kinase, RIPK1 plays a pivotal role in inflammation, apoptosis, and a form of programmed necrosis known as necroptosis. Due to its central role in these processes, RIPK1 has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and certain cancers. This compound, identified as example 37 in patent WO2021160109, represents a significant tool for the investigation of RIPK1-mediated signaling and holds potential for further drug development. This technical guide provides a comprehensive overview of this compound, including its known biochemical activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Data and Properties

This compound is a small molecule inhibitor with the following chemical and biochemical properties:

| Property | Value | Source |

| CAS Number | 2682889-51-4 | Patent WO2021160109 |

| Molecular Formula | C₃₀H₂₈F₂N₆O₄ | Patent WO2021160109 |

| Molecular Weight | 574.58 g/mol | Patent WO2021160109 |

| Biochemical Activity (IC₅₀) | 1.1 nM | Patent WO2021160109 |

Signaling Pathways

RIPK1 is a key mediator in the tumor necrosis factor (TNF) signaling pathway, which can lead to distinct cellular outcomes including cell survival, apoptosis, or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.

Experimental Protocols

Biochemical Assay: RIPK1 Kinase Activity (ADP-Glo™)

This protocol is designed to determine the in vitro potency of this compound against RIPK1 kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme (e.g., Promega, BPS Bioscience)

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

Kinase Reaction Setup:

-

Add 2.5 µL of this compound dilution or vehicle (for positive and negative controls) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing RIPK1 enzyme and MBP substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK1.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: Necroptosis Inhibition in HT-29 Cells

This protocol describes a method to assess the ability of this compound to inhibit necroptosis in the human colon adenocarcinoma cell line HT-29.

Materials:

-

HT-29 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

Human TNFα

-

SMAC mimetic (e.g., Birinapant or BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom white plates

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Necroptosis Induction: Induce necroptosis by adding a combination of human TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Cell Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating for a short period, and then reading the luminescence.

-

Data Analysis: Calculate the percentage of cell death inhibition at each concentration of this compound and determine the EC₅₀ value.

In Vivo Model: TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

This is a representative in vivo model to evaluate the efficacy of a RIPK1 inhibitor in a systemic inflammation model.

Materials:

-

C57BL/6 mice

-

Mouse TNFα

-

This compound formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose and 0.2% Tween-80)

-

Rectal probe for temperature monitoring

-

ELISA kits for cytokine measurement (e.g., IL-6, TNFα)

Procedure:

-

Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

-

Compound Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before TNFα challenge.

-

SIRS Induction: Induce SIRS by injecting a lethal dose of mouse TNFα (e.g., 20 mg/kg) intraperitoneally.

-

Monitoring:

-

Monitor the survival of the mice over a 24-48 hour period.

-

Measure core body temperature at regular intervals using a rectal probe.

-

-

Cytokine Analysis: At a specified time point post-TNFα injection (e.g., 1-2 hours), collect blood samples via cardiac puncture, prepare plasma, and measure the levels of pro-inflammatory cytokines using ELISA.

-

Data Analysis: Compare the survival curves, changes in body temperature, and cytokine levels between the vehicle-treated and this compound-treated groups.

Conclusion

This compound is a highly potent inhibitor of RIPK1 kinase activity. The provided protocols for biochemical and cell-based assays offer robust methods for its further characterization and for investigating its mechanism of action. The in vivo model described is a standard for evaluating the therapeutic potential of RIPK1 inhibitors in inflammatory conditions. This technical guide serves as a foundational resource for researchers aiming to explore the role of RIPK1 in health and disease and to advance the development of novel RIPK1-targeted therapeutics.

Understanding the Role of RIPK1 Kinase Activity: A Technical Guide for Researchers

Disclaimer: Information regarding the specific inhibitor "Ripk1-IN-10" is not available in publicly accessible resources. This guide will, therefore, utilize data and protocols associated with other well-characterized and structurally diverse RIPK1 kinase inhibitors to provide a comprehensive technical overview for studying the function of RIPK1 kinase activity.

Executive Summary

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular stress responses, acting as a central node in the signaling pathways that determine cell fate.[1][2] It possesses a dual function: a scaffold activity essential for pro-survival signaling and a kinase activity that can trigger programmed cell death and inflammation.[3][4] The kinase function, in particular, is a key driver of necroptosis and certain forms of apoptosis, making it a high-value therapeutic target for a range of inflammatory and neurodegenerative diseases.[3][5] This document provides an in-depth technical guide on the role of RIPK1 kinase activity, its place in cellular signaling, and the methodologies used to investigate its function using small molecule inhibitors.

The Dichotomous Role of RIPK1 in Cell Signaling

RIPK1 is a multi-domain protein containing an N-terminal kinase domain, a C-terminal death domain, and a central intermediate domain that includes a RIP Homotypic Interaction Motif (RHIM).[6] This structure allows it to participate in the formation of multiple distinct protein complexes, dictating the cellular outcome in response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α).

-

Scaffold Function (Pro-Survival): Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I at the plasma membrane.[2][6] In this complex, RIPK1 acts as a scaffold, undergoing ubiquitination which is essential for the activation of the NF-κB and MAPK signaling pathways.[2][6] These pathways promote the transcription of pro-survival and pro-inflammatory genes.[4][7] The kinase activity of RIPK1 is largely dispensable for this scaffolding role.[1]

-

Kinase Function (Pro-Death & Inflammation): When the pro-survival signaling from Complex I is compromised (e.g., through deubiquitination of RIPK1 or inhibition of cIAPs), RIPK1 can dissociate and form a cytosolic death-inducing complex, known as Complex II.[2][8] The fate of the cell is then determined by the kinase activity of RIPK1:

-

Apoptosis (Complex IIa): If Caspase-8 is active, it cleaves RIPK1 and RIPK3, leading to apoptosis. In certain contexts, such as IAP depletion, RIPK1 kinase activity is required for full Caspase-8 activation and apoptosis.[1][3]

-

Necroptosis (Complex IIb - The Necrosome): If Caspase-8 is inhibited or absent, the kinase activity of RIPK1 becomes dominant.[8] Activated RIPK1 autophosphorylates and then recruits and phosphorylates RIPK3 via their RHIM domains.[8] This leads to the formation of the necrosome, which then recruits and activates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause lytic cell death, or necroptosis.[3]

-

Probing RIPK1 Kinase Activity with Small Molecule Inhibitors

Specific inhibitors are invaluable tools for dissecting the kinase-dependent functions of RIPK1. These inhibitors are broadly classified by their binding mode to the kinase domain. While information on this compound is unavailable, several other inhibitors are well-documented.

-

Necrostatin-1 (Nec-1) and its stable analog Nec-1s: These are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, locking RIPK1 in an inactive conformation.[3] Nec-1s is a more specific and stable version of Nec-1.

-

RIPA-56: A potent and selective inhibitor that also binds to the inactive form of RIPK1 kinase, demonstrating high efficacy in blocking necroptosis.[8]

-

PK68: A type II inhibitor of RIPK1 with an IC50 of approximately 90 nM that effectively ameliorates TNF-induced systemic inflammatory response syndrome.[9]

-

GSK2982772 (GSK'772): An ATP-competitive inhibitor that has entered clinical trials for inflammatory diseases.[4][7]

Quantitative Data on Select RIPK1 Inhibitors

The potency of RIPK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or half-maximal effective concentration (EC50) in cell-based assays.

| Table 1: Biochemical (Enzymatic) Inhibition of RIPK1 Kinase Activity | |

| Compound | IC50 (nM) |

| RIPA-56 | 13 |

| PK68 | ~90 |

| GSK'963 | 29 |

| GSK2982772 | 16 |

| PN10 | 108 |

| Data compiled from multiple sources.[8][9][10] |

| Table 2: Cellular Activity of RIPK1 Inhibitors in Necroptosis Assays | |

| Compound | EC50 |

| Necrostatin-1 (Nec-1) | 490 nM (in 293T cells) |

| RIPA-56 | 27 nM (in L929 cells) |

| PK6 | 0.76 µM (in L929 cells) |

| Data compiled from multiple sources.[8][10] |

Key Experimental Protocols

Investigating the role of RIPK1 kinase activity and characterizing its inhibitors involves a combination of biochemical and cell-based assays.

Protocol: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human RIPK1 enzyme (BPS Bioscience, #40292)

-

Myelin Basic Protein (MBP) substrate

-

5x Kinase Assay Buffer

-

ATP (500 µM stock)

-

ADP-Glo™ Kinase Assay kit (Promega, #V6930)

-

Test inhibitor (dissolved in DMSO)

-

White, opaque 96-well plates

Procedure:

-

Prepare Master Mixture: For each reaction, prepare a master mix containing 3 μl 5x Kinase Assay Buffer, 0.5 μl ATP (500 µM), 1 μl MBP substrate, and 8 μl distilled water.[11]

-

Aliquot Master Mixture: Add 12.5 μl of the master mixture to each well of a 96-well plate.[11]

-

Add Inhibitor: Prepare serial dilutions of the test inhibitor. Add 2.5 μl of the diluted inhibitor to the "Test Inhibitor" wells. Add 2.5 μl of vehicle (e.g., 10% DMSO) to "Positive Control" and "Blank" wells.

-

Prepare Enzyme: Thaw recombinant RIPK1 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 10 ng/µl) in 1x Kinase Assay Buffer.[11]

-

Initiate Reaction: Add 10 μl of diluted RIPK1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 μl of 1x Kinase Assay Buffer to the "Blank" wells.[11]

-

Incubation: Gently shake the plate and incubate at 30°C for 50 minutes.[11]

-

Stop Reaction & Detect ADP:

-

Add 25 μl of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 45 minutes.[11]

-

-

Convert ADP to ATP & Measure Luminescence:

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and blank controls. Plot the results and determine the IC50 value using a sigmoidal dose-response curve.

Protocol: Cell-Based TNF-α-Induced Necroptosis Assay

This protocol assesses the ability of a compound to protect cells from necroptosis induced by TNF-α in combination with a pan-caspase inhibitor.

Materials:

-

Human HT-29 or mouse L929 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Human or mouse TNF-α (e.g., 20 ng/mL final concentration)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk, 20-50 µM final concentration)[7][12]

-

SMAC mimetic (optional, to enhance cell death, e.g., LCL161 or SM-164)[12]

-

Test inhibitor

-

Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green, or LDH release assay kit)

-

96-well clear-bottom cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 30,000 cells/well for HT-29) and allow them to adhere overnight.

-

Compound Pre-treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Incubate for 30-60 minutes.[7]

-

Induce Necroptosis: Add the necroptosis-inducing cocktail to the wells. The final solution should contain TNF-α and z-VAD-fmk (and optional SMAC mimetic). Include appropriate controls: untreated cells, cells with cocktail only (maximum death), and cells with inhibitor only (toxicity control).

-

Incubation: Incubate the plate for a predetermined time (e.g., 16-24 hours).[7][13]

-

Measure Cell Viability: Assess cell viability using the chosen method. For example, using Sytox Green, measure fluorescence at an excitation of ~485 nm and emission of ~520 nm.[7]

-

Data Analysis: Normalize the data, with the "cocktail only" wells representing 0% viability and "untreated" wells representing 100% viability. Calculate the percent protection for each inhibitor concentration and determine the EC50 value.

Protocol: Western Blot for Phospho-RIPK1

This protocol confirms the mechanism of action by detecting the inhibition of RIPK1 autophosphorylation at Serine 166, a key marker of its kinase activation.

Materials:

-

Cells and reagents from the necroptosis assay (Protocol 4.2)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and Western blotting equipment

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-Actin (loading control)

-

HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. The next day, pre-treat with the inhibitor at various concentrations for 30 minutes.[7]

-

Induce Necroptosis: Stimulate the cells with the TNF-α/z-VAD-fmk cocktail for a shorter duration suitable for detecting phosphorylation (e.g., 2.5 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or milk in TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Observe the dose-dependent decrease in the p-RIPK1 (S166) signal in inhibitor-treated samples compared to the "cocktail only" control. Normalize the p-RIPK1 signal to total RIPK1 or the loading control.

Visualizing RIPK1 Signaling and Experimental Design

Signaling Pathway Diagram

The following diagram illustrates the central role of RIPK1 in TNF-α signaling and the decision point between cell survival, apoptosis, and necroptosis.

Caption: TNF-α signaling pathway illustrating the dual role of RIPK1.

Experimental Workflow Diagrams

The following diagrams outline typical workflows for screening and characterizing RIPK1 inhibitors.

Caption: Workflow for an in vitro RIPK1 kinase inhibition screen.

Caption: Workflow for cellular characterization of a RIPK1 inhibitor.

Conclusion and Future Directions

The kinase activity of RIPK1 is a potent driver of cell death and inflammation, playing a central role in the pathophysiology of numerous human diseases. Small molecule inhibitors serve as powerful chemical probes to elucidate these functions and as promising therapeutic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to screen, identify, and characterize novel RIPK1 inhibitors. Future research will likely focus on developing inhibitors with improved pharmacokinetic properties and selectivity, exploring their efficacy in a wider range of in vivo disease models, and further dissecting the nuanced, context-dependent roles of RIPK1 kinase activity in both health and disease.

References

- 1. RIPK1 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Effects of Ripk1-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life-and-death decisions, playing a pivotal role in inflammation and programmed cell death pathways, notably necroptosis. Its dual function as both a scaffold and a kinase makes it a compelling therapeutic target for a host of inflammatory and neurodegenerative diseases. Ripk1-IN-10, a potent inhibitor of RIPK1, has been identified through patent literature as a promising, novel compound.[1][2][3][4] This technical guide provides a comprehensive overview of the anticipated biological effects of this compound, contextualized through the extensive research conducted on other well-characterized RIPK1 inhibitors. It details the core signaling pathways, summarizes key quantitative data from analogous compounds, and provides in-depth experimental protocols for the preclinical evaluation of RIPK1 inhibitors.

Introduction to RIPK1: A Central Mediator of Cell Fate

RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of various receptors, including tumor necrosis factor receptor 1 (TNFR1). Its activity is tightly regulated and determines whether a cell undergoes survival, apoptosis, or necroptosis.

-

Scaffolding Function and Survival: In its kinase-independent role, RIPK1 acts as a scaffold within TNFR1-associated Complex I, leading to the activation of the NF-κB signaling pathway and promoting the transcription of pro-survival and pro-inflammatory genes.

-

Kinase Activity and Cell Death: Upon specific cellular cues, such as the inhibition of caspases or deubiquitination of RIPK1, it can transition to form cytosolic cell death-inducing complexes. The kinase activity of RIPK1 is essential for the induction of two forms of programmed cell death:

-

Apoptosis: RIPK1 can contribute to the formation of a FADD-caspase-8-containing complex (Complex IIa), leading to caspase-mediated apoptosis.

-

Necroptosis: In caspase-compromised conditions, RIPK1's kinase activity is crucial for the formation of the "necrosome" (Complex IIb) with RIPK3. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis, which oligomerizes and translocates to the plasma membrane, causing lytic cell death.[5][6]

-

Due to its central role in mediating pro-inflammatory cell death, inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of human diseases.

This compound: A Novel RIPK1 Inhibitor

This compound has been identified as a potent inhibitor of RIPK1, as described in patent WO2021160109.[1][2][3][4] While specific biochemical and cellular activity data for this compound are not yet extensively published in peer-reviewed literature, its designation as a potent inhibitor suggests it effectively blocks the kinase activity of RIPK1, thereby preventing necroptotic cell death and associated inflammation. The biological effects of this compound are expected to be consistent with those observed for other well-studied RIPK1 inhibitors.

Quantitative Data for Representative RIPK1 Inhibitors

To provide a quantitative context for the expected potency of novel RIPK1 inhibitors like this compound, the following tables summarize the biochemical and cellular activities of several well-characterized compounds.

Table 1: Biochemical Activity of RIPK1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| RIPA-56 | - | RIPK1 | 13 | [2][7][8] |

| GSK2982772 | - | human RIPK1 | 16 | [8][9] |

| GSK'963 | FP binding | RIPK1 | 29 | [8][9] |

| GNE-684 | - | human RIPK1 | 21 | [2][10] |

| GNE-684 | - | mouse RIPK1 | 189 | [2][10] |

| GNE-684 | - | rat RIPK1 | 691 | [2][10] |

| PK68 | In vitro kinase assay | RIPK1 | ~90 | [5] |

| GSK'772 | - | human RIPK1 | 0.2 | [11] |

| UAMC-3861 | In vitro kinase assay | human RIPK1 | 6.5 | [11][12] |

Table 2: Cellular Activity of RIPK1 Inhibitors in Necroptosis Assays

| Compound | Cell Line | Assay Conditions | EC50 (nM) | Reference |

| Necrostatin-1 (Nec-1) | Jurkat | TNF-α-induced necroptosis | 490 | [9] |

| Necrostatin-1s (Nec-1s) | Jurkat (FADD-deficient) | TNF-α-induced necroptosis | 180 | [2][10] |

| PK6 | HT-29 | TNF-induced necroptosis | ~1200 | [5] |

| PK68 | HT-29 | TNFα/Smac mimetic/z-VAD | ~20 | [5] |

| GSK'772 | HT-29 | hTNF + zVAD.fmk + TAK1i | 0.2 | [11][12] |

| UAMC-3861 | HT-29 | hTNF + zVAD.fmk + TAK1i | 6.5 | [11][12] |

| UAMC-3861 | MEFs | hTNF + zVAD.fmk | 2.5 | [11][12] |

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway in Necroptosis

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition.

General Experimental Workflow for RIPK1 Inhibitor Evaluation

Caption: A typical workflow for the preclinical evaluation of a RIPK1 inhibitor.

Detailed Experimental Protocols

Biochemical RIPK1 Kinase Assay (ADP-Glo™ Format)

This protocol measures the kinase activity of RIPK1 by quantifying the amount of ADP produced in the enzymatic reaction.

Materials:

-

Recombinant human RIPK1 enzyme (e.g., SignalChem)

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

-

Kinase Reaction: a. In a white assay plate, add 5 µL of the diluted compound. b. Add 10 µL of a solution containing RIPK1 enzyme and MBP substrate in Kinase Assay Buffer. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. e. Incubate for 60 minutes at 30°C.

-

ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.[13] c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.[13]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Necroptosis Assay in HT-29 Cells

This assay measures the ability of an inhibitor to protect cells from TNF-α-induced necroptosis.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

Human TNF-α

-

SMAC mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound or other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega)

-

White, clear-bottom 96-well plates

Procedure:

-

Cell Plating: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

-

Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Pre-treat the cells with the diluted compound for 1-2 hours.

-

Induction of Necroptosis: a. Prepare a necroptosis-inducing cocktail containing TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in culture medium.[14] b. Add the cocktail to the compound-treated cells. c. Incubate for 18-24 hours at 37°C.

-

Viability Measurement: a. Equilibrate the plate to room temperature. b. Add the cell viability reagent according to the manufacturer's instructions. c. Measure luminescence or fluorescence using a plate reader.

-

Analysis: Normalize the data to untreated (100% viability) and vehicle-treated, necroptosis-induced (0% viability) controls. Calculate the EC50 value by plotting the percent protection against the compound concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm direct binding of the inhibitor to RIPK1 in a cellular context by measuring the thermal stabilization of the target protein.

Materials:

-

HT-29 cells or other relevant cell line

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer (e.g., NP-40 based)

-

Equipment for heating samples (e.g., PCR thermocycler)

-

Equipment for protein quantification (e.g., Western blot apparatus or ELISA)

-

Anti-RIPK1 antibody

Procedure:

-

Cell Treatment: Treat intact HT-29 cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

-

Heat Challenge (Melt Curve): a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the aliquots to a range of different temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature.[15] c. A non-heated sample serves as a control.

-

Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or with a mild lysis buffer. b. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.[16] c. Collect the supernatant containing the soluble protein fraction.

-

Protein Quantification: a. Determine the amount of soluble RIPK1 remaining in each sample using Western blot or ELISA.

-

Analysis (Melt Curve): Plot the percentage of soluble RIPK1 against the temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

-

Isothermal Dose-Response Fingerprint (ITDRF): a. Treat cells with a serial dilution of the inhibitor. b. Heat all samples to a single temperature determined from the melt curve (a temperature that results in partial denaturation). c. Quantify the remaining soluble RIPK1. d. Plot the amount of soluble RIPK1 against the inhibitor concentration to determine the EC50 for target engagement.[15]

In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

This model assesses the efficacy of a RIPK1 inhibitor in preventing a lethal systemic inflammatory response.

Materials:

-

C57BL/6 mice

-

Recombinant murine TNF-α

-

This compound or other test compounds formulated for in vivo administration (e.g., oral gavage)

-

Vehicle control

-

Rectal thermometer

Procedure:

-

Acclimation: Acclimate mice to the experimental conditions.

-

Compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined time before TNF-α challenge.

-

SIRS Induction: Inject a lethal dose of TNF-α (e.g., 20-30 µg per mouse) intraperitoneally.[17]

-

Monitoring: a. Monitor the core body temperature of the mice at regular intervals using a rectal thermometer. TNF-α induces a characteristic hypothermic response.[18] b. Monitor survival over a period of 24-48 hours.

-

Pharmacodynamic Analysis (Optional): At specific time points, blood samples can be collected to measure cytokine levels (e.g., IL-6, IL-1β) via ELISA, and tissues can be harvested to assess for markers of necroptosis (e.g., phospho-MLKL).[18]

-

Analysis: Compare the survival curves and temperature profiles between the vehicle- and compound-treated groups. A significant improvement in survival and attenuation of hypothermia indicates in vivo efficacy of the RIPK1 inhibitor.

Conclusion

This compound represents a novel and potent inhibitor of RIPK1 kinase activity. While specific data on this compound remains limited to patent literature, the extensive body of research on other RIPK1 inhibitors provides a strong framework for understanding its expected biological effects. By inhibiting the kinase function of RIPK1, this compound is anticipated to be a powerful tool for modulating necroptosis and inflammation. The experimental protocols detailed in this guide offer a robust roadmap for the comprehensive preclinical evaluation of this compound and other emerging RIPK1 inhibitors, paving the way for their potential therapeutic application in a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 2682889-51-4|DC Chemicals [dcchemicals.com]

- 3. This compound|Cas# 2682889-51-4 [glpbio.cn]

- 4. This compound | RIPK1抑制剂 | MCE [medchemexpress.cn]